Enhanced Lipophilicity vs. 5-(3-Aminophenyl)picolinic Acid Drives Differential Membrane Partitioning
The XLogP3‑AA value of 3‑amino‑5‑phenylpicolinic acid is 2.2, compared with 1.7 for its regioisomer 5‑(3‑aminophenyl)picolinic acid, representing a ΔLogP of +0.5 units [1][2]. In drug‑discovery campaigns, a ΔLogP of 0.5 typically corresponds to a ~3‑fold difference in octanol‑water partition coefficient, which can translate to a measurable increase in passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.2 |
| Comparator Or Baseline | 5-(3-Aminophenyl)picolinic acid: XLogP3‑AA = 1.7 |
| Quantified Difference | ΔLogP = +0.5 (≈3‑fold partition coefficient increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem); validated under standard octanol‑water partition theory |
Why This Matters
Higher lipophilicity can improve cell‑based assay performance and passive oral absorption, making the 3‑amino‑5‑phenyl isomer preferable when intracellular target engagement or bioavailability is required.
- [1] PubChem. Compound Summary: 3-Amino-5-phenylpicolinic acid (CID 69044122). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-Amino-5-phenylpicolinic-acid (accessed 2026-04-23). View Source
- [2] PubChem. Compound Summary: 5-(3-Aminophenyl)picolinic acid (CID 53222536). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5-(3-aminophenyl)picolinic-acid (accessed 2026-04-23). View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
